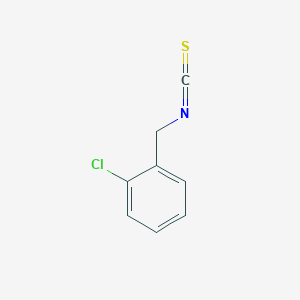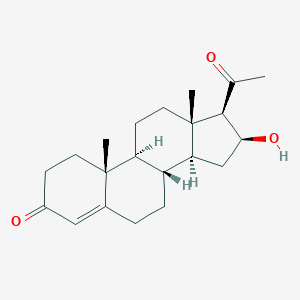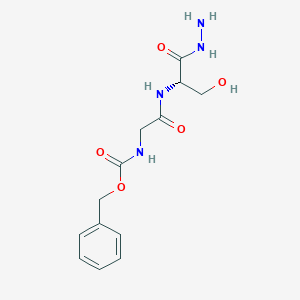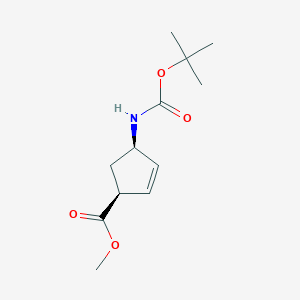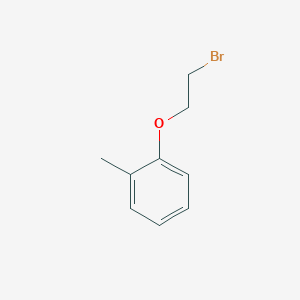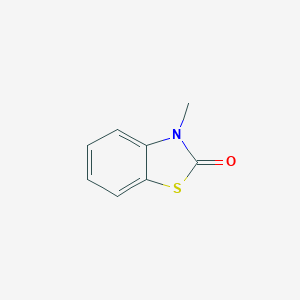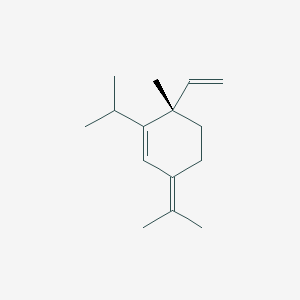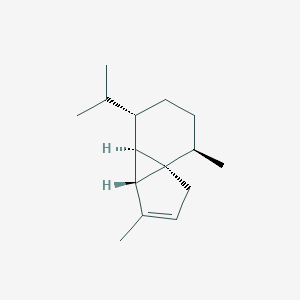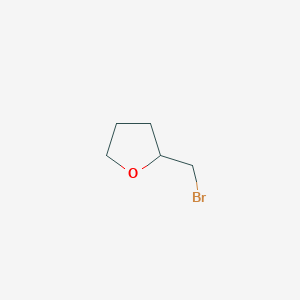
Tetrahydrofurfuryl bromide
Overview
Description
Tetrahydrofurfuryl bromide is a general chemical reagent used in the synthesis of tubulin polymerization inhibitors .
Synthesis Analysis
Tetrahydrofurfuryl bromide can be synthesized from tetrahydrofurfuryl alcohol, using (tetrahydrofuran-2-yl)methyl methanesulfonate as an intermediate .Molecular Structure Analysis
The molecular formula of Tetrahydrofurfuryl bromide is C5H9BrO . Its molecular weight is 165.03 g/mol . The IUPAC name for this compound is 2-(bromomethyl)oxolane .Chemical Reactions Analysis
Tetrahydrofurfuryl bromide has been used in the synthesis of bis(tetrahydrofurfuryl) ether . It has also been involved in the direct metallation of THF using a strong base as well as precise control of the temperature and reaction time in a microfluidic system .Physical And Chemical Properties Analysis
Tetrahydrofurfuryl bromide is a colorless to light yellow liquid . It has a molecular weight of 165.03 g/mol . The compound is considered to have excellent solvency power, low toxicity, and stability .Scientific Research Applications
Sustainable Synthesis of Tetrahydrofurfuryl Alcohol
Specific Scientific Field
This application falls under the field of Green Chemistry and Sustainable Synthesis .
Summary of the Application
Tetrahydrofurfuryl bromide is used in the synthesis of Tetrahydrofurfuryl Alcohol from biomass-derived furfural and hydrogen produced through electrolysis . This process is considered sustainable and profitable, providing a route for producing high-quality chemicals from biomass .
Methods of Application or Experimental Procedures
The process involves two-step reactions: the hydrogenation of furfural to furfuryl alcohol and tetrahydrofurfuryl alcohol . The kinetic parameters of the developed catalysts for these reactions were investigated . The complete production process includes hydrogen generation, furfural hydrogenation, and tetrahydrofurfuryl alcohol purification . To enhance economic efficiency by minimizing energy consumption, the organic Rankine cycle-coupled heat pump was integrated into the process .
Results or Outcomes
The optimization of the process parameters resulted in a minimum levelized production cost of tetrahydrofurfuryl alcohol of 1855.85 $/tonne with an overall energy efficiency of 76.62% . This work provides a sustainable and profitable process route for producing high-quality chemicals from biomass, particularly in the context of potential future fossil energy crises .
Synthesis and Characterization of bis(Tetrahydrofurfuryl) Ether
Specific Scientific Field
This application falls under the field of Chemical Synthesis and Material Science .
Summary of the Application
Tetrahydrofurfuryl bromide is used in the synthesis of bis(Tetrahydrofurfuryl) Ether (BTHFE) . BTHFE has not been previously synthesized, and this research reports the synthesis of BTHFE at greater than 99% purity . BTHFE can be used as a non-volatile solvent in poly(3,4-propylenedioxythiophene)-based supercapacitors .
Methods of Application or Experimental Procedures
The synthesis of BTHFE is achieved from tetrahydrofurfuryl alcohol, using (tetrahydrofuran-2-yl)methyl methanesulfonate as an intermediate . This method prevented the previously observed side product, 2-methylene tetrahydrofuran, from forming .
Results or Outcomes
Supercapacitor devices employing solutions of the ionic liquid 1-ethyl-3-methyl-imidizolium bis(trifluoromethylsulfonyl)-imide in BTHFE display similar performances to those prepared by using the neat ionic liquid as an electrolyte . This research opens up a potential market for these compounds in various applications .
Synthesis of Alkyl Tetrahydrofurfuryl Ethers
Specific Scientific Field
This application falls under the field of Chemical Synthesis .
Summary of the Application
Tetrahydrofurfuryl bromide is used in the synthesis of Alkyl Tetrahydrofurfuryl Ethers . These ethers have a wide range of applications and have been analyzed or proposed for use in various fields .
Methods of Application or Experimental Procedures
The synthesis of Alkyl Tetrahydrofurfuryl Ethers is achieved from tetrahydrofurfuryl alcohol, using (tetrahydrofuran-2-yl)methyl methanesulfonate as an intermediate . This method prevented the previously observed side product, 2-methylene tetrahydrofuran, from forming .
Results or Outcomes
A significant body of published work shows the utility of these compounds as structural modifiers in rubbers . Modification of rubber with various alkyl tetrahydrofurfuryl ethers increases the static friction coefficient, and the rubber can be used in automobile tires . Additionally, these compounds have been proposed as components of heat pumps , paint strippers , and as fuel additives . There is clearly a potential market for these compounds .
Safety And Hazards
Future Directions
The global Tetrahydrofurfuryl bromide market is projected to witness significant growth during the forecast period of 2022-2028 . The increasing demand for THFB as a solvent in various industries such as coatings, adhesives, and pharmaceuticals is driving the market growth . The focus on eco-friendly and sustainable products is also expected to propel the market growth, as THFB is considered a green solvent .
Relevant Papers The preparation of tetrahydrofurfuryl bromide and its reaction with magnesium is discussed in a paper by Robert J. Robinson and Leonard Hart Smith . Another paper discusses the use of Tetrahydrofurfuryl bromide as a reactant .
properties
IUPAC Name |
2-(bromomethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-4-5-2-1-3-7-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHILFSOWRNVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870857 | |
| Record name | Furan, 2-(bromomethyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrofurfuryl bromide | |
CAS RN |
1192-30-9 | |
| Record name | 2-(Bromomethyl)tetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan, 2-(bromomethyl)tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrofurfuryl bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan, 2-(bromomethyl)tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furan, 2-(bromomethyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrofurfuryl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



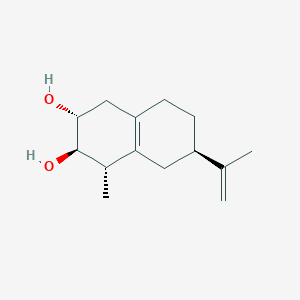
![Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate](/img/structure/B106576.png)
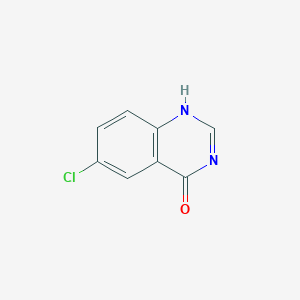
![2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B106586.png)
